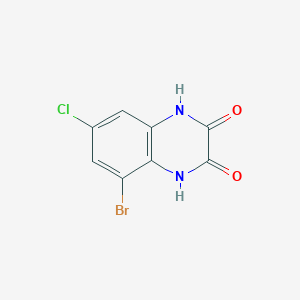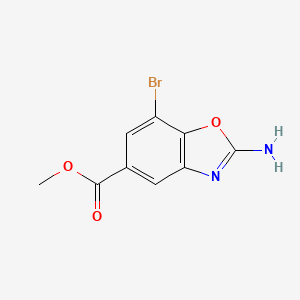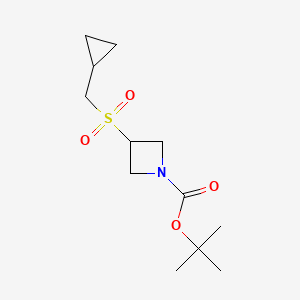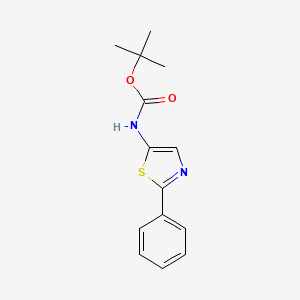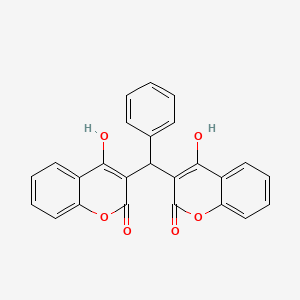![molecular formula C13H19NO2 B3048879 tert-butyl N-[(1R)-1-phenylethyl]carbamate CAS No. 184888-43-5](/img/structure/B3048879.png)
tert-butyl N-[(1R)-1-phenylethyl]carbamate
Übersicht
Beschreibung
“tert-butyl N-[(1R)-1-phenylethyl]carbamate” is a type of carbamate derivative . It is also known as tert-Butyl (2-hydroxy-1-phenylethyl)carbamate . The molecule is widely used in the synthesis of various compounds in the pharmaceutical industry.
Molecular Structure Analysis
The molecular structure of “tert-butyl N-[(1R)-1-phenylethyl]carbamate” has been analyzed in various studies . The compound has a molecular weight of 237.3 g/mol . Its IUPAC name is tert-butyl (1R)-2-hydroxy-1-phenylethylcarbamate .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-[(1R)-1-phenylethyl]carbamate” have been analyzed in various studies . For example, the compound is known to be a white crystalline solid.Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
- Tert-butyl N-[(1R)-1-phenylethyl]carbamate has been utilized in various synthetic chemistry applications. Li et al. (2015) describe its use in the high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, highlighting its efficiency in chiral inversion processes, simplicity, and cost efficiency (Li et al., 2015).
- In 2005, Guinchard et al. documented its transformation into N-(Boc)-protected nitrones, demonstrating its role as a building block in organic synthesis (Guinchard et al., 2005).
Applications in Crystallography and Structural Analysis
- Ober et al. (2004) and Das et al. (2016) explored the crystal structure of tert-butyl N-[(1R)-1-phenylethyl]carbamate derivatives, which proved essential in understanding the stereochemistry of related compounds (Ober et al., 2004); (Das et al., 2016).
Role in the Synthesis of Biologically Active Compounds
- Zhao et al. (2017) highlighted its significance in the synthesis of biologically active compounds, such as its use as an intermediate in the synthesis of omisertinib (AZD9291), a notable example of its application in medicinal chemistry (Zhao et al., 2017).
Contributions to Enantioselective Synthesis
- Wang et al. (2017) demonstrated its use in the enantioselective synthesis of various stereoisomers, underscoring its versatility in stereochemically controlled syntheses (Wang et al., 2017).
Deprotection Studies in Organic Synthesis
- Li et al. (2006) investigated its deprotection using aqueous phosphoric acid, emphasizing its role in understanding and improving the selectivity and yield of organic reactions (Li et al., 2006).
Thermodynamic and Kinetic Studies
- Zeng et al. (2011) conducted a study on its heat capacities and thermodynamic properties, providing valuable data for its use in various thermal processes (Zeng et al., 2011).
- Piovan et al. (2011) examined its enzymatic kinetic resolution, which is crucial for understanding its behavior in biocatalysis and stereoselective transformations (Piovan et al., 2011).
Wirkmechanismus
The mechanism of action of “tert-butyl N-[(1R)-1-phenylethyl]carbamate” involves several steps. For instance, in a deprotection reaction, the tert-butyl carbamate becomes protonated, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid then results in the free amine .
Safety and Hazards
Safety information for “tert-butyl N-[(1R)-1-phenylethyl]carbamate” indicates that it should be handled with care. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R)-1-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h5-10H,1-4H3,(H,14,15)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIRCKJMSPMDAM-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429042 | |
| Record name | ZINC06697522 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1R)-1-phenylethyl]carbamate | |
CAS RN |
184888-43-5 | |
| Record name | ZINC06697522 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine](/img/structure/B3048796.png)
![6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B3048797.png)
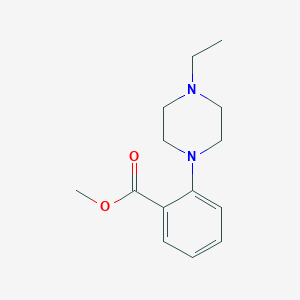
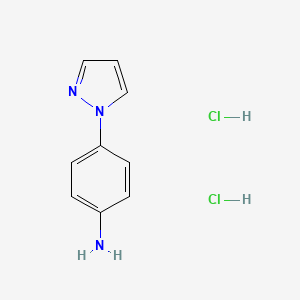
![tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate](/img/structure/B3048803.png)

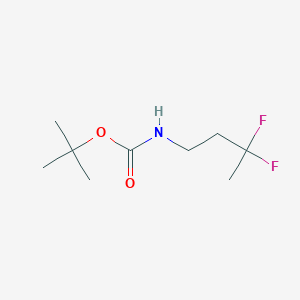
![3-[3-(Pyrazol-1-YL)propoxy]propan-1-OL](/img/structure/B3048810.png)
